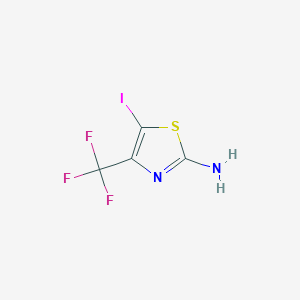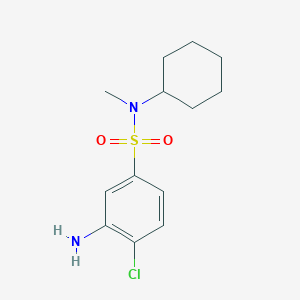
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used as antimicrobial agents. They can also be modified to enhance their properties or to create compounds with potential applications in various therapeutic areas.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide moiety. For example, the synthesis of 4-Cyanobenzenesulfonamides involves cleaving secondary amines to the parent amine under the action of thiol and base, which can then be further elaborated by alkylation and arylation . Similarly, the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives demonstrates the incorporation of a pyrimidinyl group to the sulfonamide, which has been tested for anti-HIV activity . These methods highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structural and spectroscopic properties of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, were characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations can also be employed to predict and analyze the molecular structure, including bond lengths, bond angles, and electronic properties such as the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) analysis . These techniques and calculations are essential for understanding the molecular structure and guiding the design of new sulfonamide derivatives.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions that allow for the modification of their structure and the introduction of new functional groups. The reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates, for example, yield a range of ureido-benzene sulfonamides, which can further react to form benzothiadiazine dioxides under specific conditions . These reactions demonstrate the reactivity of the amino group in sulfonamides and the potential to create diverse chemical structures with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystalline nature of some sulfonamides allows for the determination of their solid-state structure, which is crucial for understanding their interactions with biological targets . Additionally, the electronic properties determined by DFT calculations, such as dipole moments and HOMO-LUMO energy gaps, can provide insights into the reactivity and potential biological activity of the compounds .
Scientific Research Applications
Anti-HIV Activity
- Synthesis and Anti-HIV Activity : A study by Brzozowski and Sa̧czewski (2007) explored derivatives of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide for potential anti-HIV properties. They synthesized a series of derivatives and tested their in vitro anti-HIV-1 activity, discovering that selected compounds showed significant activity against HIV-1 (Brzozowski & Sa̧czewski, 2007).
Treatment of Diabetes
- Diabetes Treatment with Metahexamide : Research by Pollen et al. (1960) on metahexamide, which includes 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide, showed potential in treating diabetes. Their study involved diabetic patients and indicated that this compound has a hypoglycemic effect (Pollen et al., 1960).
Antitumor and Antibacterial Properties
- Antitumor Sulfonamides : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. They identified potent cell cycle inhibitors that showed preliminary clinical activities in phase I trials (Owa et al., 2002).
- Antibacterial Activity : A study by Sławiński et al. (2013) on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, related to 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide, demonstrated promising antibacterial activity against various Gram-positive bacterial strains (Sławiński et al., 2013).
Anti-inflammatory Applications
- Anti-inflammatory Agents : Mahdi (2008) synthesized amino derivatives of mefenamic acid, including 4-amino-N¹ methylbenzenesulfonamide, showing significant anti-inflammatory activity in in vivo models (Mahdi, 2008).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMZLZDYQRXGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


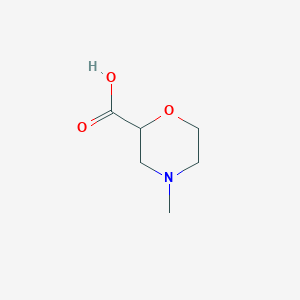
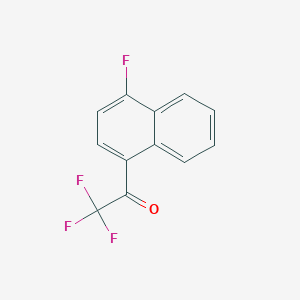
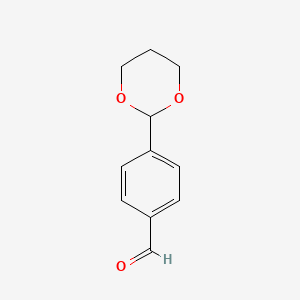
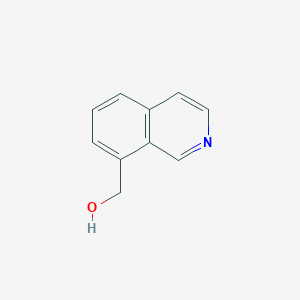

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)


